

LY-2584702: A Comparative Analysis of its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K).[1][2][3][4] Understanding its selectivity against a broad spectrum of kinases is crucial for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity profile of LY-2584702, supported by available experimental data and detailed methodologies.

Quantitative Kinase Inhibition Profile

LY-2584702 demonstrates high potency for its primary target, p70S6K, with a reported IC50 value of 4 nM in enzymatic assays.[1][2][4] Its selectivity has been evaluated against a panel of other kinases, revealing significantly lower potency for closely related kinases and a high degree of selectivity against a broader panel.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. p70S6K | Reference |
|---------------|-----------|--------------------------------|-----------|
| p70S6K | 4 | 1 | [1][2][4] |
| MSK2 | 58 - 176 | 14.5 - 44 | [1] |
| RSK | 58 - 176 | 14.5 - 44 | [1] |



Note: While it has been reported that LY-2584702 was tested against a panel of 83 other kinases and found to be highly selective, the specific inhibitory data for this comprehensive panel is not publicly available.[2]

Experimental Protocols

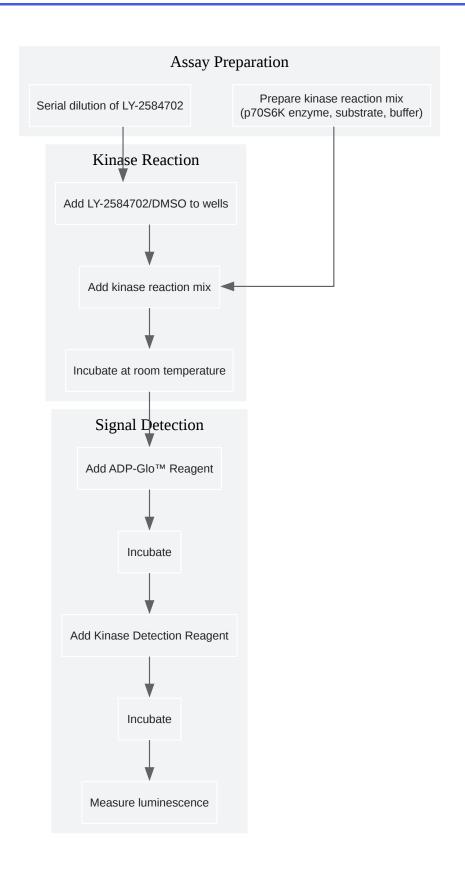
The determination of the kinase inhibitory activity of LY-2584702 is typically performed using in vitro biochemical assays. A representative method is the luminescence-based ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction, thus measuring kinase activity.

Principle of the ADP-Glo™ Kinase Assay:

This assay is a homogeneous, high-throughput screening method that measures kinase activity by quantifying the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the ADP concentration and, therefore, to the kinase activity.

Experimental Workflow:





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Caption: Workflow for a typical in vitro kinase inhibition assay.



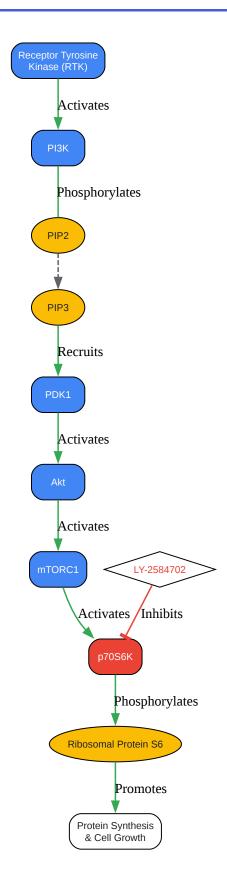


Signaling Pathway Context

LY-2584702 targets p70S6K, a key downstream effector of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers.

PI3K/Akt/mTOR/p70S6K Signaling Pathway:





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Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by LY-2584702.



By selectively inhibiting p70S6K, LY-2584702 disrupts the downstream signaling cascade that leads to protein synthesis and cell growth, providing a rationale for its investigation as a therapeutic agent in diseases characterized by aberrant activation of this pathway. The high selectivity of LY-2584702 for p70S6K over other kinases suggests a lower likelihood of off-target effects, which is a desirable characteristic for a targeted therapeutic. Further comprehensive kinome profiling would provide a more complete picture of its selectivity and aid in the development of this and other p70S6K inhibitors.

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